![molecular formula C23H18N4O4S2 B2519720 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole CAS No. 1115896-61-1](/img/structure/B2519720.png)
3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The specific compound also contains a thiazole and a thiophene ring, which are sulfur-containing heterocycles, suggesting potential for interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves condensation reactions. For instance, a novel condensing agent, 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been used for the preparation of various amides, esters, and polyamides under mild conditions . Additionally, the synthesis of 2-phenyl 5-(2-thienyl)-1,3,4-oxadiazoles has been achieved through Sonogashira cross-coupling reactions, followed by further functionalization steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often approximately planar, as revealed by X-ray crystallography . This planarity can contribute to the conjugation and electronic properties of the molecule, which are important for optoelectronic applications. The presence of thiazole and thiophene rings in the compound would likely influence its electronic structure and stability.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can undergo various chemical reactions. For example, thiazole synthesis has been achieved by treating 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione, followed by methylation . The compound may also participate in similar reactions, given the presence of the thiazole moiety. Additionally, the reactivity of the thiophene ring could be explored in electrophilic aromatic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been studied, showing that these compounds have potential for optoelectronic applications due to their favorable HOMO-LUMO energy levels and excited state properties . The compound , with its extended conjugation and heteroaromatic rings, is likely to exhibit interesting photophysical properties as well.
Aplicaciones Científicas De Investigación
Scintillation Properties in Polymethyl Methacrylate
The use of 1,2,4-oxadiazole derivatives, including compounds similar to 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole, in plastic scintillators based on polymethyl methacrylate (PMMA) has been studied. These scintillators incorporate various luminescent dyes, with oxadiazoles serving as luminescent activators. This application demonstrates the material's potential in enhancing the efficiency and stability of scintillators used in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Pharmacological Potential of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazoles, are recognized for their extensive pharmacological potential. They have been identified as important scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors through hydrogen bonding. This interaction enhances their pharmacological activity, making them candidates for further studies in drug development. Research has shown that these compounds exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, highlighting their significance as structural matrices for new drug-like molecules (Lelyukh, 2019).
Synthetic and Application Diversity in Material Science
1,3,4-Oxadiazoles demonstrate a broad spectrum of applications beyond pharmacology, including in polymers, material science, and organic electronics. Their synthesis involves various strategies such as dehydrogenative cyclization and oxidative cyclization. These compounds are particularly valued for their photoluminescent properties, making them suitable as fluorescent frameworks and chemosensors. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the potential for metal-ion sensing applications underscore the versatility of 1,3,4-oxadiazoles in developing advanced materials (Sharma, Om, & Sharma, 2022).
Direcciones Futuras
Thiazoles and oxadiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and designing new compounds with improved efficacy and safety profiles .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-13-21(33-22(24-13)14-5-3-2-4-6-14)16-10-19(28)27-23(26-16)32-11-20(29)25-15-7-8-17-18(9-15)31-12-30-17/h2-10H,11-12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWKORJCNTXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

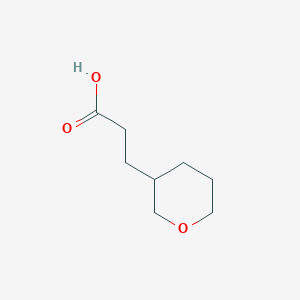
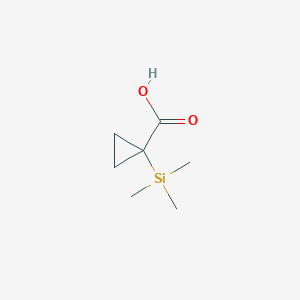
![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)
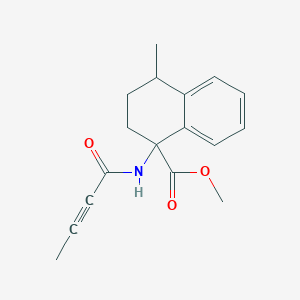
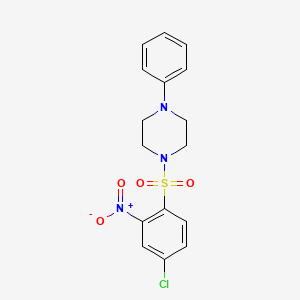
![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)
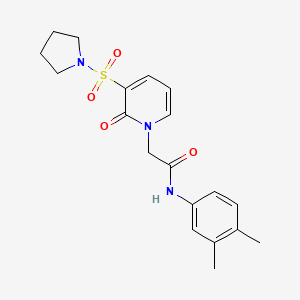
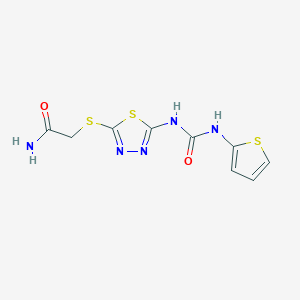
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
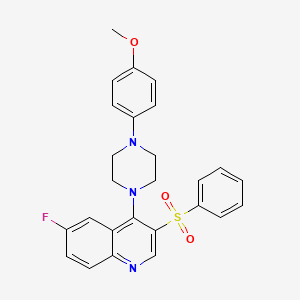
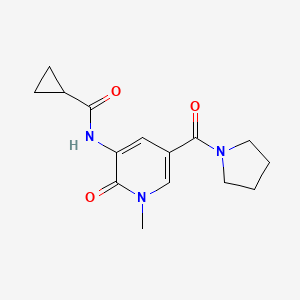
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)
![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)